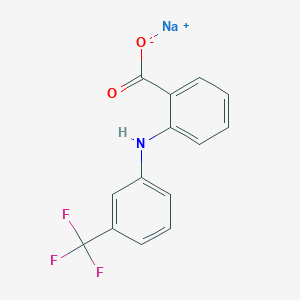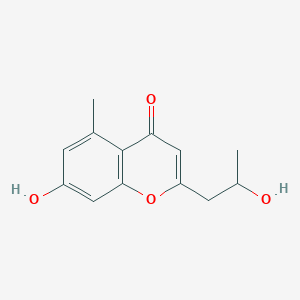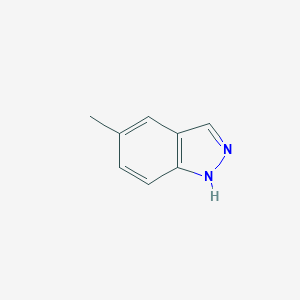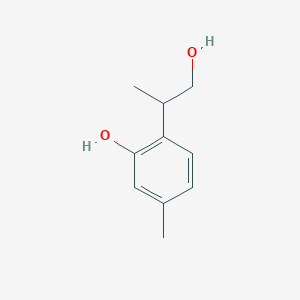
9-Hydroxythymol
描述
9-Hydroxythymol is a derivative of thymol, which is an aromatic monoterpenoid phenol. Thymol is typically found in the genera Thymus and Origanum and is known for its pharmacological and industrial relevance. This compound, specifically, has been identified for its antibacterial properties and is isolated from various plant species, including Centipeda minima .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxythymol can be achieved through several methods. One common approach involves the hydroxylation of thymol. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the 9th position of the thymol molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process involves isolating the compound from plants like Centipeda minima using solvents and chromatographic techniques. Chemical synthesis, on the other hand, involves the hydroxylation of thymol using specific catalysts and reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 9-Hydroxythymol undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 9-ketothymol or 9-aldehydethymol.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted thymol derivatives depending on the substituent introduced.
科学研究应用
9-Hydroxythymol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of antimicrobial agents for food preservation and cosmetics
作用机制
The mechanism of action of 9-Hydroxythymol involves its interaction with bacterial cell membranes. It disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This compound also inhibits the synthesis of essential proteins and enzymes in bacteria, further contributing to its antibacterial effects .
相似化合物的比较
Thymol: The parent compound, known for its antimicrobial properties.
8,10-Dihydroxy-9-isobutyryloxythymol: Another thymol derivative with similar antibacterial activity.
8,9,10-Trihydroxythymol: A derivative with multiple hydroxyl groups, enhancing its reactivity
Uniqueness of 9-Hydroxythymol: this compound is unique due to its specific hydroxylation at the 9th position, which imparts distinct chemical and biological properties. Its targeted antibacterial activity and potential therapeutic applications make it a valuable compound in both research and industry .
属性
IUPAC Name |
2-(1-hydroxypropan-2-yl)-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(8(2)6-11)10(12)5-7/h3-5,8,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPRXFHCRIUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



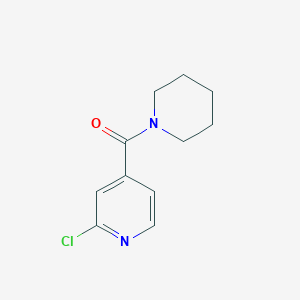
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
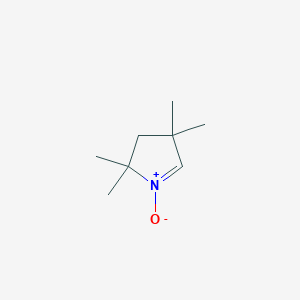
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
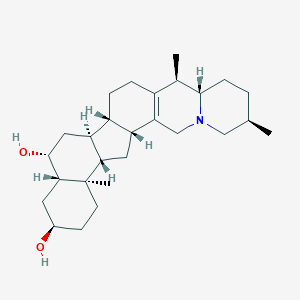
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)

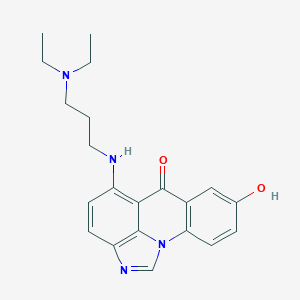
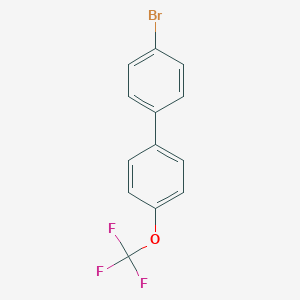
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
